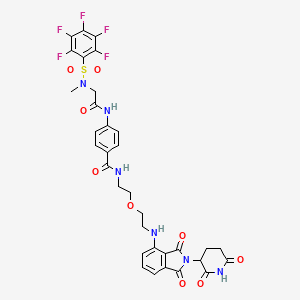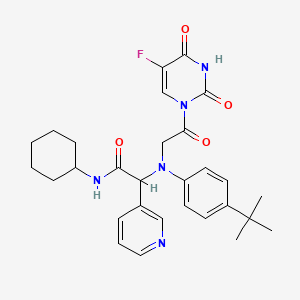
Trk-IN-23
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trk-IN-23 is a potent, orally active inhibitor of tropomyosin receptor kinases (TRK). It has shown significant inhibitory activity against various TRK isoforms, including TRKA, TRKC, and several TRKA mutants. The compound is known for its ability to induce apoptosis in specific cell lines, making it a valuable tool in cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trk-IN-23 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This involves the condensation of specific aromatic compounds under controlled conditions.
Functional group modifications: Introduction of fluorine, nitrogen, and oxygen-containing groups to enhance binding affinity and selectivity.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducting the synthesis in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using industrial-scale chromatography and crystallization techniques to obtain high-purity this compound.
Quality control: Ensuring the final product meets stringent quality standards through rigorous testing
Análisis De Reacciones Químicas
Types of Reactions
Trk-IN-23 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions, particularly involving halogens, can enhance or reduce the compound’s inhibitory activity
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity .
Aplicaciones Científicas De Investigación
Trk-IN-23 has a wide range of scientific research applications:
Cancer Research: It is used to study the inhibition of TRK in various cancer cell lines, particularly those with TRK mutations.
Neuroscience: The compound helps in understanding the role of TRK in neuronal growth and development.
Drug Development: this compound serves as a lead compound for developing new TRK inhibitors with improved efficacy and selectivity.
Biological Studies: It is used to investigate the mechanisms of apoptosis and cell signaling pathways involving TRK
Mecanismo De Acción
Trk-IN-23 exerts its effects by binding to the ATP-binding site of TRK receptors, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the induction of apoptosis in TRK-expressing cells. The compound shows high selectivity for TRKA, TRKC, and several TRKA mutants, making it effective in targeting specific cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Larotrectinib: Another TRK inhibitor used in cancer therapy.
Entrectinib: A TRK inhibitor with broader activity against other kinases.
Repotrectinib: A next-generation TRK inhibitor designed to overcome resistance mutations
Uniqueness of Trk-IN-23
This compound stands out due to its high potency and selectivity for TRK isoforms and mutants. Its ability to induce apoptosis in specific cell lines makes it a valuable tool in cancer research and drug development. Additionally, its oral bioavailability enhances its potential for therapeutic applications .
Propiedades
Fórmula molecular |
C20H17FN4O2 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(3Z)-5-[(5-fluoro-2-methoxyphenyl)methylamino]-3-(1H-imidazol-5-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C20H17FN4O2/c1-27-19-5-2-13(21)6-12(19)9-23-14-3-4-18-16(7-14)17(20(26)25-18)8-15-10-22-11-24-15/h2-8,10-11,23H,9H2,1H3,(H,22,24)(H,25,26)/b17-8- |
Clave InChI |
ZSFJFWHLJJYXII-IUXPMGMMSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)F)CNC2=CC\3=C(C=C2)NC(=O)/C3=C\C4=CN=CN4 |
SMILES canónico |
COC1=C(C=C(C=C1)F)CNC2=CC3=C(C=C2)NC(=O)C3=CC4=CN=CN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)


![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)





![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)


![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)

